Perphenazine Sulfone
CAS No.:
Cat. No.: VC17991651
Molecular Formula: C21H26ClN3O3S
Molecular Weight: 436.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26ClN3O3S |
|---|---|
| Molecular Weight | 436.0 g/mol |
| IUPAC Name | 2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)29(21,27)28)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
| Standard InChI Key | GSQRCUNBKHOUSK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)CCO |
Introduction
Chemical Identity and Structural Characteristics
Perphenazine sulfone (IUPAC name: 2-chloro-10-[3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl]-10H-phenothiazine-5,5-dioxide) is characterized by the addition of two oxygen atoms to the sulfur center of perphenazine, converting the thioether group into a sulfone moiety. This structural modification alters its electronic configuration and polarity, influencing its solubility and receptor interactions.
Molecular Formula:
Molecular Weight: 435.97 g/mol (calculated from perphenazine’s molecular weight of 403.97 g/mol + 32 g/mol for two oxygen atoms) .
| Property | Perphenazine | Perphenazine Sulfone |
|---|---|---|
| Molecular Formula | C21H26ClN3OS | C21H26ClN3O3S |
| Sulfur Oxidation State | +2 (sulfide) | +6 (sulfone) |
| Key Functional Groups | Phenothiazine, piperazine | Phenothiazine sulfone, piperazine |
The sulfone group introduces a strong electron-withdrawing effect, increasing the compound’s polarity compared to perphenazine .
Synthesis and Metabolic Pathways
Electrochemical Oxidation
Recent advancements in electrochemical synthesis have enabled the production of perphenazine sulfone. Using a direct batch electrode platform, controlled current conditions (e.g., 10 mA/cm²) oxidize the sulfur atom sequentially:
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Sulfide → Sulfoxide: Initial oxidation forms perphenazine sulfoxide (intermediate metabolite).
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Sulfoxide → Sulfone: Further oxidation yields the sulfone derivative .
In a study on chlorpromazine sulfone, analogous conditions achieved a 4% yield of the sulfone metabolite, highlighting the challenge of overoxidation control . Key parameters include:
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Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.
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Reaction Time: 2–4 hours for complete conversion.
Chemical Oxidation
Chemical methods using hydrogen peroxide (H₂O₂) and titanosilicate catalysts at acidic pH (3.0) efficiently produce sulfoxide intermediates. Further oxidation to sulfone requires elevated H₂O₂ concentrations (4–5 molar equivalents) and extended reaction times . For example:
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Catalyst: Titanosilicate (100 mg/mmol substrate).
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Solvent: 20% methanol in acetate buffer.
Physicochemical Properties
Solubility and Stability
Perphenazine sulfone’s increased polarity enhances water solubility compared to the parent drug. Experimental data for analogous phenothiazine sulfones suggest:
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Water Solubility: ~50 mg/L (vs. 28.28 mg/L for perphenazine) .
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Organic Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and ethanol .
Stability studies indicate that sulfone derivatives are resistant to further oxidation but may degrade under prolonged UV exposure. Storage at -20°C in inert atmospheres is recommended .
Spectroscopic Characteristics
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NMR: The sulfone group deshields adjacent aromatic protons, shifting signals upfield. For example, in chlorpromazine sulfone, H-3 and H-7 protons resonate at δ 7.12–7.25 ppm .
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IR: Strong symmetric and asymmetric S=O stretches appear at 1128 cm⁻¹ and 1295 cm⁻¹, respectively .
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Mass Spectrometry: Characteristic [M+H]⁺ ion at m/z 436.97 with fragmentation patterns confirming sulfone formation .
Pharmacological and Toxicological Profile
Receptor Interactions
Analytical Methods for Detection
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (150 × 4.6 mm, 5 μm).
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Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (65:35).
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Retention Time: 12.3 minutes (vs. 9.8 minutes for perphenazine) .
Mass Spectrometry
Applications and Future Directions
Perphenazine sulfone serves as:
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Metabolic Reference Standard: For pharmacokinetic studies assessing perphenazine’s oxidative metabolism .
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Research Probe: Investigating sulfone-mediated effects on cholesterol transport and sphingomyelinase inhibition .
Future research should prioritize:
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In Vivo Toxicity Studies: To establish safety profiles.
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Synthetic Optimization: Improving sulfone yields via flow electrochemistry.
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